Cycloheptylhydrazine
Description
Contextualization within the Field of Hydrazine (B178648) Derivatives
Hydrazine derivatives are a broad class of organic compounds containing a nitrogen-nitrogen single bond (-NH-NH-). mdpi.com They are classified based on the number and position of substituents on the nitrogen atoms, including mono-, di-, tri-, and tetrasubstituted hydrazines. thieme-connect.de These compounds are of significant interest in organic chemistry due to their diverse applications as synthetic intermediates, building blocks for heterocyclic compounds, and their presence in biologically active molecules. d-nb.infounimi.it
The reactivity of the hydrazine group, with its two nucleophilic nitrogen atoms, allows for a wide range of chemical transformations. unimi.it Hydrazine derivatives, including hydrazones and hydrazides, are important precursors in the synthesis of various five-, six-, or seven-membered heterocyclic rings containing one or more heteroatoms. mdpi.com The synthesis of substituted hydrazines is a key area of research, with numerous methods developed to control the degree and regioselectivity of substitution. d-nb.infounimi.it
Cycloheptylhydrazine, as an alkylhydrazine, fits into this framework as a precursor for creating more complex molecules. For instance, it can be used in the synthesis of cycloheptyl-containing heterocycles or other functionalized derivatives. The cycloheptyl moiety can influence the physical and chemical properties of the resulting molecules due to its size and conformation. chemimpex.com
Historical Development of Alkylhydrazine Synthesis and its Evolution
The history of hydrazine chemistry dates back to 1875 when Emil Fischer first coined the term "hydrazine" while attempting to synthesize mono-substituted organic hydrazines. wikipedia.org Theodor Curtius later produced hydrazine sulfate (B86663) in 1887, but it was not until 1895 that pure anhydrous hydrazine was prepared. wikipedia.org
Early methods for synthesizing substituted hydrazines, developed before free hydrazine was readily available, relied on the reduction of N-nitrosamines. This involved the nitrosation of secondary amines followed by reduction with agents like zinc and acetic acid. This method proved to be of wide scope, allowing for the preparation of various aliphatic and aromatic 1,1-disubstituted hydrazines. Another classical method for aromatic hydrazines involved the diazotization of aromatic amines followed by reduction.
The industrial production of hydrazine began with the Raschig process in 1907, which involves the reaction of sodium hypochlorite (B82951) with ammonia. wikipedia.org This made hydrazine more accessible and spurred the development of further synthetic methodologies for its derivatives.
Over the years, synthetic methods for alkylhydrazines have evolved significantly to address challenges such as controlling the degree of alkylation and regioselectivity. unimi.it Key strategies that have been developed include:
Direct Alkylation: While direct alkylation of hydrazine can lead to a mixture of products, the use of protecting groups has enabled more controlled and selective alkylation. d-nb.infounimi.it
Reductive Alkylation: The reaction of hydrazine derivatives with carbonyl compounds followed by reduction is a common method for introducing alkyl groups. organic-chemistry.org
Reduction of Hydrazones and Hydrazides: Hydrazones, formed from the condensation of hydrazines with aldehydes or ketones, can be reduced to yield substituted hydrazines. mdpi.com Similarly, the reduction of hydrazides provides another route to alkylated hydrazines.
Electrophilic Amination: The reaction of amines with aminating agents like chloramine (B81541) or hydroxylamine-O-sulfonic acid has been used for the synthesis of 1,1-dialkylhydrazines.
Modern Methods: More recent developments include the use of flow synthesis for the practical and efficient production of hydrazine derivatives. rsc.org Additionally, enzymatic methods using imine reductases for the reductive amination of carbonyls with hydrazines are emerging as a sustainable approach. d-nb.info
A specific synthesis for this compound has been described starting from suberone. acs.orgresearchgate.net Another approach involves the reaction of cycloheptatriene (B165957) with ethyl azodicarboxylate, which, after several steps, can be converted to this compound. acs.orgresearchgate.net
Interactive Data Table
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cycloheptylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-9-7-5-3-1-2-4-6-7/h7,9H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBWCDZDVBWHOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511679 | |
| Record name | Cycloheptylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17630-34-1 | |
| Record name | Cycloheptylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Cycloheptylhydrazine
Strategies for Carbon-Nitrogen Bond Formation
The formation of the crucial carbon-nitrogen bond in Cycloheptylhydrazine is achieved through several synthetic strategies, including reductive amination and approaches starting from cyclic ketones.
Reductive Amination Pathways
Reductive amination is a prominent method for synthesizing amines from carbonyl compounds. youtube.commasterorganicchemistry.comwikipedia.org This process involves the conversion of a ketone or aldehyde to an amine through an intermediate imine. wikipedia.org For the synthesis of this compound, this pathway can be realized through the hydrogenation of specific cycloheptanone (B156872) derivatives.
One effective route involves the hydrogenation of cycloheptanone ethoxycarbonylhydrazone. This method has been shown to be successful where direct hydrogenation of cycloheptylidenehydrazine over platinum oxide is not, due to the significant formation of the azine. The synthesis proceeds by hydrogenating cycloheptanone ethoxycarbonylhydrazone over a 5% Platinum-on-Carbon (Pt/C) catalyst in ethanol (B145695). Following the hydrogenation, basic hydrolysis with an aqueous sodium hydroxide-methanol mixture and subsequent acidification leads to the formation of this compound with the evolution of carbon dioxide. scribd.com A similar synthesis of cycloheptanone-ethoxycarbonylhydrazone starting from ethyl carbazate (B1233558) and cycloheptanone has been reported, yielding the product as a colorless solid. researchgate.net
Table 1: Hydrogenation of Cycloheptanone Ethoxycarbonylhydrazone
| Reactant | Catalyst | Solvent | Key Steps | Product |
|---|
This table summarizes the key components and steps in the synthesis of this compound via the hydrogenation of Cycloheptanone Ethoxycarbonylhydrazone.
The reduction of cycloheptylidenehydrazine presents another pathway to this compound. However, as previously mentioned, direct hydrogenation over platinum oxide in ethanol can be problematic due to the formation of byproducts. scribd.com Alternative reduction methods or catalyst systems may be required to optimize this specific route. The synthesis of a substituted cycloheptylidenehydrazine derivative has been documented by reacting (5-bromo-4-fluoro-2-iodophenyl)hydrazine (B14909592) hydrochloride with cycloheptanone in methanol, yielding 1-(5-bromo-4-fluoro-2-iodophenyl)-2-cycloheptylidenehydrazine as an off-white solid. newdrugapprovals.orgnewdrugapprovals.org
Hydrogenation of Cycloheptanone Derivatives (e.g., Cycloheptanone Ethoxycarbonylhydrazone)
Approaches from Cyclic Ketones (e.g., Suberone)
The synthesis of this compound can also be achieved starting from suberone (cycloheptanone). researchgate.netacs.orgresearchgate.net This approach is mentioned in the context of the reaction of cycloheptatriene (B165957) with ethyl azodicarboxylate, which ultimately can be converted to this compound. acs.org The direct conversion of cyclic ketones like cyclohexanone (B45756) to their corresponding amines via reductive amination is a well-established process. princeton.edunih.gov This involves the reaction of the ketone with an amine in the presence of a reducing agent. wikipedia.org
Alternative and Emerging Synthetic Protocols
Research into the synthesis of nitrogen-containing heterocycles has led to the development of cascade reactions that could be adapted for the synthesis of hydrazine (B178648) derivatives. scholaris.ca Additionally, enzymatic reductive aminations using imine reductases (IREDs) are emerging as a powerful tool for the synthesis of various amines and hydrazine derivatives. nih.gov These biocatalytic methods offer high selectivity and operate under mild conditions. nih.gov
Synthesis of this compound Derivatives with Protecting Groups
In many synthetic applications, it is necessary to use protecting groups to prevent unwanted side reactions at the nitrogen atoms of the hydrazine moiety. The choice of protecting group is crucial and depends on the specific reaction conditions and the desired final product. peptide.com
The synthesis of substituted hydrazine derivatives often involves the reaction of a protected hydrazine with a carbonyl compound. For instance, the synthesis of 1-(5-bromo-4-fluoro-2-iodophenyl)-2-cycloheptylidenehydrazine involves the reaction of a substituted phenylhydrazine (B124118) with cycloheptanone. newdrugapprovals.orgnewdrugapprovals.org The use of protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) is common in peptide synthesis and can be applied to the synthesis of hydrazine derivatives to control reactivity. peptide.com The synthesis of various polyamine derivatives often requires the strategic use of protecting groups to achieve regioselective alkylation or acylation. mdpi.com
Table 2: Examples of Protected Hydrazine Derivatives in Synthesis
| Starting Hydrazine | Reactant | Product | Reference |
|---|
This table provides an example of a synthetic route to a protected cycloheptylidenehydrazine derivative.
N-Carbamate Protected Systems (e.g., Diisopropyl 1-cycloheptylhydrazine-1,2-dicarboxylate)
N-Carbamate protecting groups are frequently utilized in organic synthesis, valued for their stability and the variety of conditions under which they can be cleaved. mit.edunih.gov In the synthesis of this compound derivatives, the formation of dicarbamate-protected intermediates is a cornerstone strategy. A key example is diisopropyl 1-cycloheptylhydrazine-1,2-dicarboxylate.
An advanced method for preparing this protected compound is through the direct C(sp³)–H amination of cycloheptane (B1346806) via photocatalysis. uva.nlsemanticscholar.org This modern approach employs diisopropyl azodicarboxylate (DIAD) as the nitrogen source, facilitated by a decatungstate-based photocatalyst. wikipedia.orgnih.gov The reaction is particularly effective when conducted in a flow photoreactor, which offers superior light irradiation efficiency and scalability over conventional batch reactors. uva.nl
Research has detailed the synthesis of diisopropyl 1-cycloheptylhydrazine-1,2-dicarboxylate on a 2 mmol scale using a flow system. uva.nl This process involves feeding two separate streams into the photoreactor: one of neat cycloheptane and another containing diisopropyl azodicarboxylate with the photocatalyst, tetrabutylammonium (B224687) decatungstate (TBADT), in a solvent mixture. uva.nlsemanticscholar.org The ability to directly functionalize an unactivated C-H bond is a primary advantage of this method, providing an efficient pathway to the protected hydrazine.
A more traditional route that yields related N-carbamate protected systems involves the reaction of cycloheptatriene with ethyl azodicarboxylate. researchgate.netacs.org This reaction produces the diethyl ester of cycloheptatrienylbicarbamic acid, an intermediate that can be subsequently converted to this compound. researchgate.netacs.org
| Parameter | Value/Condition | Source |
|---|---|---|
| Product | Diisopropyl 1-cycloheptylhydrazine-1,2-dicarboxylate | uva.nlsemanticscholar.org |
| Key Reagents | Cycloheptane, Diisopropyl azodicarboxylate (DIAD) | uva.nlsemanticscholar.org |
| Catalyst | Tetrabutylammonium decatungstate (TBADT) | uva.nlsemanticscholar.org |
| Reaction Type | Photocatalytic C(sp³)–H Amination | semanticscholar.org |
| Reactor | Flow Photoreactor | uva.nl |
| Purification | Column Chromatography | uva.nl |
Other Nitrogen Protection Strategies
Aside from N-carbamates derived from reagents like DIAD, various other nitrogen protecting groups are crucial in synthetic chemistry and are applicable to the synthesis of hydrazine derivatives. The selection of an appropriate protecting group is dictated by its stability under different reaction conditions and the mildness of the reagents required for its removal.
Boc (tert-Butoxycarbonyl) Protection: The Boc group is a widely used acid-labile protecting group. Its utility in hydrazine chemistry is highlighted in the synthesis of 1,5-diisopropyl-6-oxo-verdazyl radicals, which begins with BOC-protected isopropyl hydrazine. rsc.org This indicates that a similar approach could be adopted for this compound, where the Boc group would shield one or both nitrogen atoms during synthetic modifications, later to be removed under acidic conditions.
Phthaloyl (Phth) and Related Groups: The phthaloyl group serves as a robust protecting group for primary amines and is typically removed via hydrazinolysis. nih.gov In the field of carbohydrate chemistry, the 4,5-dichlorophthaloyl (DCPhth) group has emerged as a useful alternative to the standard phthaloyl group. nih.gov The DCPhth group can be cleaved under mild conditions using ethylenediamine (B42938) or hydrazine at room temperature, offering an advantage in the synthesis of complex molecules that incorporate the this compound scaffold. nih.gov
Dde and ivDde Groups: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups are specialized protecting groups for primary amines. A key attribute is their stability to the basic (piperidine) and acidic (TFA) conditions characteristic of standard Fmoc and Boc solid-phase peptide synthesis. These groups are selectively removed with a dilute solution of hydrazine (e.g., 2% in DMF). This orthogonality is highly valuable for multi-step syntheses that require selective deprotection, a plausible scenario when constructing complex this compound derivatives.
| Protecting Group | Abbreviation | Cleavage Reagent(s) | Key Stability Features |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong Acids (e.g., TFA, HCl) | Stable to base, hydrogenolysis |
| Phthaloyl | Phth | Hydrazine | Stable to acid |
| 4,5-Dichlorophthaloyl | DCPhth | Hydrazine, Ethylenediamine (mild conditions) | Stable to acid. nih.gov |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Stable to TFA, piperidine. |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | Stable to TFA, piperidine. |
Chemical Transformations and Reactivity Profiles of Cycloheptylhydrazine
Condensation Reactions
Condensation reactions are a cornerstone of the reactivity of cycloheptylhydrazine. These reactions involve the joining of two molecules with the elimination of a small molecule, typically water. The nucleophilic nitrogen atoms of the hydrazine (B178648) group are key to initiating these transformations, particularly with carbonyl-containing compounds.
Formation of Hydrazone Intermediates
The reaction of this compound with aldehydes or ketones results in the formation of cycloheptylhydrazones. numberanalytics.comkhanacademy.org This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration step. numberanalytics.comlibretexts.org The process is typically catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the nucleophilic amino group of this compound. numberanalytics.com
The mechanism proceeds in several steps:
Nucleophilic Attack: The terminal nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.com
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. numberanalytics.com
Dehydration: The hydroxyl group of the carbinolamine is protonated under acidic conditions, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of a stable C=N double bond, characteristic of a hydrazone. numberanalytics.combyjus.com
These hydrazone intermediates are stable compounds and can be isolated, or they can be used in subsequent reactions, such as the Wolff-Kishner reduction, to convert the original carbonyl group into a methylene (B1212753) group. libretexts.orgmasterorganicchemistry.com
Table 1: Formation of Cycloheptylhydrazones from this compound and Carbonyl Compounds This table presents hypothetical reaction examples based on established chemical principles of hydrazone formation.
| This compound | Carbonyl Reactant | Resulting Cycloheptylhydrazone |
|---|---|---|
| C₇H₁₃-NH-NH₂ | Acetaldehyde (CH₃CHO) | Acetaldehyde cycloheptylhydrazone (C₇H₁₃-NH-N=CHCH₃) |
| C₇H₁₃-NH-NH₂ | Acetone ((CH₃)₂CO) | Acetone cycloheptylhydrazone (C₇H₁₃-NH-N=C(CH₃)₂) |
| C₇H₁₃-NH-NH₂ | Benzaldehyde (C₆H₅CHO) | Benzaldehyde cycloheptylhydrazone (C₇H₁₃-NH-N=CHC₆H₅) |
| C₇H₁₃-NH-NH₂ | Cyclohexanone (B45756) (C₆H₁₀O) | Cyclohexanone cycloheptylhydrazone (C₇H₁₃-NH-N=C₆H₁₀) |
Synthesis of Thiosemicarbazide (B42300) Derivatives
This compound can react with isothiocyanates to form N-substituted thiosemicarbazides. nih.govirjmets.com Isothiocyanates possess an electrophilic carbon atom in their -N=C=S functional group, which is susceptible to nucleophilic attack. wikipedia.orgarkat-usa.org The reaction involves the nucleophilic addition of the terminal amino group of this compound to the central carbon atom of the isothiocyanate. researchgate.netsciencemadness.org
This synthesis provides a direct route to cycloheptyl-substituted thiosemicarbazides, which are valuable precursors for the synthesis of various heterocyclic compounds, including thiadiazoles and triazoles. researchgate.netekb.eg The reaction is generally straightforward and proceeds by mixing the two reactants, often in a suitable solvent like ethanol (B145695). dergipark.org.tr
Table 2: Synthesis of Cycloheptylthiosemicarbazides This table presents hypothetical reaction examples based on established chemical principles of thiosemicarbazide synthesis.
| This compound | Isothiocyanate Reactant | Resulting Cycloheptylthiosemicarbazide |
|---|---|---|
| C₇H₁₃-NH-NH₂ | Methyl isothiocyanate (CH₃NCS) | 1-Cycloheptyl-4-methylthiosemicarbazide (C₇H₁₃-NH-NH-C(=S)NHCH₃) |
| C₇H₁₃-NH-NH₂ | Ethyl isothiocyanate (C₂H₅NCS) | 1-Cycloheptyl-4-ethylthiosemicarbazide (C₇H₁₃-NH-NH-C(=S)NHC₂H₅) |
| C₇H₁₃-NH-NH₂ | Phenyl isothiocyanate (C₆H₅NCS) | 1-Cycloheptyl-4-phenylthiosemicarbazide (C₇H₁₃-NH-NH-C(=S)NHC₆H₅) |
| C₇H₁₃-NH-NH₂ | Allyl isothiocyanate (CH₂=CHCH₂NCS) | 4-Allyl-1-cycloheptylthiosemicarbazide (C₇H₁₃-NH-NH-C(=S)NHCH₂CH=CH₂) |
Cycloaddition Reactions and Heterocyclic Synthesis
This compound serves as a key building block in cycloaddition reactions for the synthesis of nitrogen-containing heterocycles. These reactions are critical for creating five-membered aromatic rings that are prevalent in medicinal chemistry and materials science.
Formation of Nitrogen-Containing Heterocycles
The Knorr pyrazole (B372694) synthesis is a classic and widely used method for constructing the pyrazole ring, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. rrbdavc.orgslideshare.netname-reaction.com this compound can act as the hydrazine component in this reaction. The process typically occurs under acidic catalysis and involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.comchemhelpasap.com
When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can potentially yield a mixture of two regioisomeric pyrazoles. mdpi.combeilstein-journals.org The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to different substitution patterns on the final pyrazole ring. jk-sci.com
Table 3: Synthesis of Pyrazole Derivatives from this compound This table presents hypothetical reaction examples based on the Knorr pyrazole synthesis.
| This compound | 1,3-Dicarbonyl Reactant | Potential Pyrazole Product(s) |
|---|---|---|
| C₇H₁₃-NH-NH₂ | Acetylacetone (2,4-Pentanedione) | 1-Cycloheptyl-3,5-dimethyl-1H-pyrazole |
| C₇H₁₃-NH-NH₂ | Benzoylacetone (1-Phenyl-1,3-butanedione) | 1-Cycloheptyl-3-methyl-5-phenyl-1H-pyrazole and 1-Cycloheptyl-5-methyl-3-phenyl-1H-pyrazole |
| C₇H₁₃-NH-NH₂ | Ethyl Acetoacetate | 1-Cycloheptyl-3-methyl-1H-pyrazol-5(4H)-one (a pyrazolone) |
This compound derivatives are also instrumental in the synthesis of 1,2,4-triazole (B32235) scaffolds. chemistryjournal.netresearchgate.net A common synthetic strategy involves the cyclization of thiosemicarbazide derivatives, which, as noted in section 3.1.2, can be prepared from this compound. researchgate.netepstem.net
For instance, a 1-cycloheptyl-4-aryl/alkyl-thiosemicarbazide can undergo intramolecular cyclization under basic conditions, such as in the presence of sodium hydroxide, to form a 4,5-disubstituted-1,2,4-triazole-3-thiol. dergipark.org.trbrieflands.com The reaction proceeds via nucleophilic attack of one of the nitrogen atoms onto the thiocarbonyl carbon, followed by elimination of a water molecule. These triazole-thiols can be further functionalized, making them versatile intermediates in organic synthesis. brieflands.com
Table 4: Representative Synthesis of a 1,2,4-Triazole Scaffold This table outlines a hypothetical reaction scheme for triazole formation starting from a this compound derivative.
| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
|---|---|---|---|
| This compound | Phenyl isothiocyanate | 1-Cycloheptyl-4-phenylthiosemicarbazide | Thiosemicarbazide Formation |
| 1-Cycloheptyl-4-phenylthiosemicarbazide | 1. NaOH, Heat 2. H⁺ | 5-Cycloheptyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Intramolecular Cyclization |
Phthalazinone Derivatives
Phthalazinone scaffolds are significant in medicinal chemistry due to their wide range of pharmacological activities. mdpi.com The synthesis of phthalazinone derivatives can be achieved through various chemical pathways. One common method involves the condensation of a hydrazine derivative with a suitable precursor. For instance, 2-acetyl benzoic acid can be refluxed with hydrazine hydrate (B1144303) or methyl hydrazine in ethanol to produce phthalazinones substituted at the C4 position with a methyl group in high yields. mdpi.com
Another synthetic approach involves the hydrazinolysis of an ester, such as the reaction of ester 3 with hydrazine hydrate in ethanol under reflux, to form a key acetohydrazide intermediate (4). nih.gov This intermediate serves as a versatile precursor for creating a variety of phthalazinone derivatives. nih.gov The functionalization of the phthalazinone core can be further extended. For example, N-alkylation of a phthalazinone with 1,2-dibromoethane (B42909) can yield 2-(2-bromoethyl)phthalazinones, which are precursors for further derivatization. mdpi.com
Multicomponent reactions offer an efficient strategy for synthesizing complex phthalazinone hybrids. A one-pot, three-component reaction employing a substituted phthalazinone, 1H-pyrazole-5-carbaldehyde, and active methylene compounds can lead to the formation of novel pyran-linked phthalazinone-pyrazole hybrids. frontiersin.org
The table below summarizes selected examples of synthesized phthalazinone derivatives, though not directly from this compound, they illustrate the general synthetic strategies for this class of compounds.
| Compound Name | Starting Materials | Key Reaction Type | Reference |
| 4-Methyl-2H-phthalazin-1-one | 2-Acetyl benzoic acid, Hydrazine hydrate | Condensation | mdpi.com |
| 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide | Ester 3, Hydrazine hydrate | Hydrazinolysis | nih.gov |
| 2-(2-Bromoethyl)phthalazin-1-one | Phthalazin-1(2H)-one, 1,2-Dibromoethane | N-Alkylation | mdpi.com |
| Pyran-linked phthalazinone-pyrazole hybrids | Substituted phthalazinone, 1H-pyrazole-5-carbaldehyde, Active methylene compounds | Multicomponent reaction | frontiersin.org |
| Indazole derivatives | Phthalazinones, Allenes | Rh(III)-catalyzed C–H activation and annulation | rsc.org |
Mechanistic Studies of [4+2] Cycloadditions and Related Processes
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful method for constructing six-membered rings. mdpi.com It involves the reaction of a conjugated diene with a dienophile. tsijournals.com While the classical Diels-Alder reaction forms carbocyclic systems, hetero-Diels-Alder reactions, where one or more heteroatoms are present in the diene or dienophile, lead to the formation of heterocyclic compounds. mdpi.com
Mechanistic studies have explored both concerted and stepwise pathways for [4+2] cycloadditions. A concerted pericyclic mechanism involves a single transition state where bonds are broken and formed simultaneously. tsijournals.com However, stepwise mechanisms, potentially involving zwitterionic or diradical intermediates, have also been identified, particularly in reactions with polar components. mdpi.com For example, DFT calculations have suggested a two-step mechanism with a heterocyclic intermediate for the reaction of cyclopentadiene (B3395910) with methyl p,β-dinitrocinnamate. mdpi.com
The role of enzymes, termed [4+2]-cyclases or Diels-Alderases, in catalyzing these reactions in biological systems is an area of active research. nih.gov These enzymes can accelerate the reaction rate and control the stereochemistry of the product. nih.gov For instance, the enzyme SpnF has been identified as accelerating a [4+2] cycloaddition as its primary function. nih.gov In some biosynthetic pathways, a cyclization may occur through a pericyclic cycloaddition following the tautomerization of an amide to a conjugated iminol. nih.gov
The reaction conditions can significantly influence the mechanism and outcome. Lewis acids are known to increase the rate of cyclization. nih.gov Stepwise radical cation Diels-Alder reactions can be triggered by an oxidative single-electron transfer (SET) process. tsijournals.com
Nucleophilic Reactivity of the Hydrazine Moiety
The hydrazine moiety in this compound is characterized by the presence of nucleophilic nitrogen atoms. This nucleophilicity drives its reactions with a variety of electrophilic centers.
Reactions with Electrophilic Carbonyl Compounds
The carbon atom of a carbonyl group is electrophilic due to the polarization of the C=O bond. pdx.edulibretexts.org Nucleophiles, such as the nitrogen atoms in this compound, readily attack this electrophilic carbon. libretexts.org This nucleophilic addition is a fundamental reaction of aldehydes and ketones. pdx.edumasterorganicchemistry.com
The general mechanism involves the addition of the nucleophile to the carbonyl carbon, which leads to the formation of a tetrahedral intermediate where the oxygen atom becomes negatively charged. masterorganicchemistry.comualberta.ca This is followed by protonation of the oxygen to yield the final product. masterorganicchemistry.com
The reactivity of the carbonyl compound is influenced by steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance. pdx.edu The reaction can be catalyzed by either acid or base. In basic conditions, a strong nucleophile is generated, while under acidic conditions, the carbonyl group is activated towards attack by a weaker nucleophile. pdx.edu
The reaction of a hydrazine derivative with an aldehyde or ketone typically forms a hydrazone. This is a type of carbonyl condensation reaction, which involves a combination of nucleophilic addition and α-substitution steps. libretexts.org
The table below outlines the general reactivity of carbonyl compounds with nucleophiles.
| Carbonyl Type | General Reactivity with Nucleophiles | Typical Product with Hydrazine | Reference |
| Aldehyde | More reactive than ketones | Hydrazone | pdx.edu |
| Ketone | Less reactive than aldehydes | Hydrazone | pdx.edu |
| Aromatic Carbonyl | Less reactive than aliphatic | Hydrazone | pdx.edu |
Reactions with Other Electrophilic Centers (e.g., Sulfonyl Halides, Acyl Halides)
The nucleophilic nitrogen atoms of this compound can also react with other electrophilic centers, such as those in sulfonyl halides and acyl halides.
Sulfonyl Halides: Sulfonyl halides (RSO₂X) are reactive compounds that readily engage with nucleophiles. wikipedia.org The reaction of a sulfonyl chloride with an amine, a reaction analogous to what would be expected with this compound, yields a sulfonamide. wikipedia.org This reaction is a key transformation in organic synthesis. magtech.com.cn The mechanism involves nucleophilic attack by the nitrogen on the electrophilic sulfur atom, leading to the displacement of the halide ion. Sulfonyl halides are generally more reactive than their corresponding sulfonate esters in olefination reactions that proceed via carbanion intermediates. arkat-usa.org
Acyl Halides: Acyl chlorides (RCOCl) are highly reactive carboxylic acid derivatives. chemrevise.org They react vigorously with nucleophiles, including water and amines. chemguideforcie.co.ukchemguide.co.uk The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and the halogen atoms. ualberta.cachemrevise.org The reaction with a nucleophile like this compound would proceed via a nucleophilic addition-elimination mechanism. chemguide.co.uk This involves the initial attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl group, resulting in an N-acylhydrazine derivative. ualberta.cachemguide.co.uk Acyl chlorides are significantly more reactive towards hydrolysis than alkyl chlorides. chemguideforcie.co.uk
The table below summarizes the reactions of these electrophiles with amine nucleophiles, which serves as a model for their reactivity with this compound.
| Electrophile | Reactive Center | Product with Amine/Hydrazine | Reference |
| Sulfonyl Halide (RSO₂X) | Sulfur | Sulfonamide | wikipedia.org |
| Acyl Halide (RCOX) | Carbonyl Carbon | N-Acylhydrazine derivative | chemguideforcie.co.ukchemguide.co.uk |
Advanced Analytical and Spectroscopic Characterization of Cycloheptylhydrazine
Structural Elucidation Techniques
Structural elucidation is a critical process in chemical analysis, where the precise arrangement of atoms within a molecule is determined. For cycloheptylhydrazine and its derivatives, a combination of spectroscopic methods is employed to build a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. 1H and 13C NMR are particularly informative, providing data on the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms, respectively.
In the analysis of this compound derivatives, NMR provides key structural insights. For instance, in the asymmetric synthesis of certain tetrahydrophthalazinone derivatives, this compound hydrochloride is used as a key reagent. clockss.org The resulting products are extensively characterized by NMR. For the derivative (4aR,8aS)-2-(cycloheptyl)-7-phenyl-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one, specific chemical shifts in the 1H and 13C NMR spectra confirm the incorporation of the cycloheptyl moiety. clockss.org
Table 1: Representative NMR Data for a this compound Derivative Data corresponds to (4aR,8aS)-2-(cycloheptyl)-7-phenyl-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one, synthesized using this compound hydrochloride. clockss.org
| Nucleus | Chemical Shift (δ) in ppm | Description |
|---|---|---|
| 1H NMR (500 MHz, CDCl3) | 1.45–1.95 (m, 12H) | Protons of the cycloheptyl ring |
| 13C NMR (125 MHz, CDCl3) | 24.6, 28.3, 31.9, 56.4 | Carbons of the cycloheptyl ring |
Note: This table presents selected data relevant to the cycloheptyl group for illustrative purposes. The full spectrum contains additional signals for the rest of the molecule.
Similarly, spectroscopic data for diisopropyl 1-cycloheptylhydrazine-1,2-dicarboxylate, a product from the reaction of cycloheptane (B1346806) with diisopropyl azodicarboxylate, is consistent with its proposed structure, confirmed through NMR analysis. uva.nlsemanticscholar.orguva.nl
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.
For derivatives of this compound, electrospray ionization (ESI), a soft ionization technique, is often employed. This method is suitable for polar, less volatile molecules, allowing for the detection of the protonated molecular ion [M+H]+. In the characterization of a tetrahydrophthalazinone derivative synthesized from this compound, ESI-MS was used to confirm its molecular formula. clockss.org
Table 2: High-Resolution Mass Spectrometry Data Data for (4aR,8aS)-2-(cycloheptyl)-7-phenyl-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one. clockss.org
| Technique | Ion | Calculated m/z | Found m/z |
|---|
This precise mass measurement provides strong evidence for the chemical formula C21H29N2O, corroborating the structural data obtained from NMR. clockss.org The use of mass spectrometry is also noted in broader studies involving this compound as a transformation product, where it is used alongside other spectral data to establish molecular structures. researchgate.net
Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. stellarnet.us These techniques are complementary and provide a "molecular fingerprint" that is unique to the compound's structure and functional groups. gatewayanalytical.comfrontiersin.org FTIR spectroscopy relies on the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy involves the inelastic scattering of light from bonds that exhibit a change in polarizability. stellarnet.usgatewayanalytical.com
Specific vibrational frequencies observed in an IR spectrum correspond to the stretching or bending of particular bonds within the molecule. For a derivative of this compound, IR spectroscopy reveals characteristic absorption bands.
Table 3: FTIR Spectral Data for a this compound Derivative Data corresponds to (4aR,8aS)-2-(cycloheptyl)-7-phenyl-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one. clockss.org
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 2925, 2854 | C-H stretching (from cycloheptyl and other aliphatic groups) |
| 1655 | C=O stretching (amide carbonyl group) |
| 1600 | C=C stretching (aromatic ring) |
Note: This table provides a simplified assignment of key absorption bands.
The bands corresponding to C-H stretching are characteristic of the cycloheptyl ring, while the other bands confirm the presence of additional functional groups in the derivative. clockss.org The absence of certain bands, such as the N-H stretches typical of primary or secondary amines, can also provide crucial structural information, indicating that the hydrazine (B178648) nitrogen atoms are fully substituted in this particular derivative.
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.govlibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise positions of atoms in the crystal lattice, yielding detailed information about bond lengths, bond angles, and stereochemistry. mdpi.com
While the crystal structure of this compound itself is not detailed in the provided context, the structures of its derivatives are accessible through this technique. For many complex organic molecules synthesized using this compound, single-crystal X-ray analysis provides unequivocal proof of their structure. mdpi.comkuleuven.be For example, a derivative of this compound was obtained as colorless needles, a crystalline form that is suitable for X-ray diffraction analysis, which would confirm its absolute and relative stereochemistry. clockss.org The ability to form suitable crystals is a prerequisite for this powerful analytical method. jcchems.commdpi.com
Vibrational Spectroscopy (FTIR, Raman)
Chromatographic Separation and Detection Methods
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. researchgate.net It is particularly useful for compounds that are not easily vaporized, such as this compound and its derivatives.
HPLC is frequently employed to assess the purity of synthesized compounds and to separate enantiomers (non-superimposable mirror images) when chiral molecules are involved. In the synthesis of chiral derivatives using this compound, chiral HPLC is essential for determining the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer. clockss.org
Table 4: HPLC Conditions for Chiral Analysis of a this compound Derivative Analysis of (4aR,8aS)-2-(cycloheptyl)-7-phenyl-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one. clockss.org
| Parameter | Condition |
|---|---|
| Column | CHIRALCEL OD-H |
| Mobile Phase | n-hexane / 2-propanol (9:1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (major) | 11.2 min |
| Retention Time (minor) | 15.6 min |
These specific conditions allow for the successful separation of the two enantiomers, enabling the calculation of the enantiomeric excess and confirming the stereoselectivity of the synthesis. clockss.org In other contexts, HPLC is used as a standard method to confirm the purity of materials, with suppliers often specifying a purity of ≥ 98% as determined by HPLC. researchgate.net
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds. gentechscientific.compaint.org For hydrazine derivatives like this compound, which may exhibit volatility, GC presents a viable analytical approach. The process involves vaporizing the sample and transporting it through a chromatographic column via an inert carrier gas. paint.org Separation is achieved based on the differential partitioning of the analyte between the mobile gas phase and a stationary phase coated on the column. mnstate.edu
The direct analysis of hydrazines by GC can be challenging due to their polarity and potential for strong adsorption onto the column, leading to poor peak shape and low sensitivity. researchgate.net To overcome these issues, derivatization is often employed. This process involves chemically modifying the analyte to create a less polar, more volatile, and more easily detectable derivative. americanpharmaceuticalreview.com For instance, derivatization can introduce a chromophore for enhanced detection by a UV detector or a more ionizable group for mass spectrometry (MS) detection. americanpharmaceuticalreview.com
The selection of the GC column is critical for achieving the desired separation. antpedia.com Capillary columns, particularly wall-coated open tubular (WCOT) columns, are favored for analytical purposes due to their high resolution and shorter analysis times. mnstate.edu The stationary phase within the column should be chosen based on its polarity relative to the analyte to ensure adequate retention and separation. mnstate.edu For complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) can provide significantly enhanced separation power by using two columns with different stationary phases. sepsolve.com
Key Parameters in GC Analysis:
| Parameter | Description | Relevance to this compound Analysis |
| Injector Temperature | The temperature at which the sample is vaporized. | Must be high enough to ensure complete volatilization of this compound or its derivative without causing thermal degradation. |
| Column | The type of column and stationary phase used for separation. | A column with a suitable polarity is chosen to effectively separate this compound from other components in the sample matrix. mnstate.edu |
| Oven Temperature Program | The temperature gradient applied to the column during the analysis. | A programmed temperature ramp can optimize the separation of compounds with different boiling points. |
| Carrier Gas Flow Rate | The rate at which the inert gas moves through the column. | Affects the retention time and efficiency of the separation. |
| Detector | The device used to detect the analyte as it elutes from the column. | A Flame Ionization Detector (FID) is common for organic compounds, while a Mass Spectrometer (MS) provides structural information for definitive identification. antpedia.com |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. wikipedia.org This method is particularly advantageous for the analysis and purification of thermally labile and chiral molecules. wikipedia.orgchromatographyonline.com SFC bridges the gap between gas and liquid chromatography, offering unique selectivity and efficiency. teledynelabs.com
The principles of SFC are similar to High-Performance Liquid Chromatography (HPLC), but the use of a supercritical fluid mobile phase results in lower viscosity and higher diffusivity, which can lead to faster separations and reduced solvent consumption, making it a "greener" technology. chromatographyonline.com The entire system must be pressurized to maintain the mobile phase in its supercritical state. wikipedia.org
For the analysis of hydrazine derivatives, SFC can be a powerful alternative to GC and LC, especially for compounds that are not sufficiently volatile for GC or lack a strong UV chromophore for LC detection. The technique is well-suited for separating chiral compounds, which is relevant if this compound or its derivatives exist as enantiomers. wikipedia.orgchromatographyonline.com
Instrumentation and Operational Considerations in SFC:
| Component | Function | Importance in Analysis |
| Pump System | Delivers the mobile phase (e.g., CO2) and any organic modifiers. | Requires cooling capabilities to liquefy the CO2 before pumping. shimadzu.de |
| Oven and Heat Control | Maintains the temperature of the column to ensure the mobile phase remains in a supercritical state. wikipedia.org | Critical for reproducible chromatography. |
| Back Pressure Regulator (BPR) | Maintains the necessary pressure throughout the system. shimadzu.de | Essential for keeping the mobile phase supercritical and ensuring stable operation. |
| Stationary Phase | Packed columns similar to those used in HPLC. | The choice of stationary phase is crucial for achieving the desired selectivity. |
| Detector | UV, MS, or Evaporative Light Scattering Detector (ELSD). | The choice depends on the properties of the analyte and the required sensitivity. |
Method Development and Validation for Analysis of Reactive Hydrazine Derivatives
Developing and validating analytical methods for reactive hydrazine derivatives like this compound is essential to ensure the accuracy, precision, and reliability of the results. rasayanjournal.co.inscholarsresearchlibrary.com This process is guided by a set of validation parameters established by organizations like the International Conference on Harmonisation (ICH). rasayanjournal.co.inresearchgate.net
Method Development
The initial stage involves developing a suitable analytical procedure. For hydrazine derivatives, this often begins with addressing their inherent analytical challenges, such as poor detector response and high reactivity. americanpharmaceuticalreview.com Derivatization is a common strategy to improve detectability and chromatographic behavior. americanpharmaceuticalreview.comresearchgate.net For example, derivatization with salicylaldehyde (B1680747) can be used to quantify hydrazine by RP-HPLC with UV detection. rasayanjournal.co.inresearchgate.net
The selection of the chromatographic technique (GC, LC, or SFC) depends on the properties of the specific hydrazine derivative and the analytical requirements. Method development involves optimizing various parameters, such as the mobile phase composition, column type, temperature, and flow rate, to achieve the desired separation and sensitivity.
Method Validation
Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. scholarsresearchlibrary.comresearchgate.net The validation process typically includes the assessment of the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. scholarsresearchlibrary.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. rasayanjournal.co.inscholarsresearchlibrary.com
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. rasayanjournal.co.in
Accuracy: The closeness of the test results obtained by the method to the true value. rasayanjournal.co.inscholarsresearchlibrary.com This is often assessed by recovery studies. scholarsresearchlibrary.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision or ruggedness). rasayanjournal.co.inscholarsresearchlibrary.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scholarsresearchlibrary.comresearchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scholarsresearchlibrary.comresearchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. rasayanjournal.co.in
Table of Validation Parameters and Typical Acceptance Criteria (Based on ICH Guidelines):
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 researchgate.net |
| Accuracy (% Recovery) | Typically 98.0% to 102.0% scholarsresearchlibrary.com |
| Precision (Relative Standard Deviation, %RSD) | Repeatability: ≤ 2%; Intermediate Precision: ≤ 3% |
| LOD | Signal-to-Noise Ratio of ~3:1 researchgate.net |
| LOQ | Signal-to-Noise Ratio of ~10:1 researchgate.net |
| Robustness | No significant impact on results from minor variations in method parameters. rasayanjournal.co.in |
The rigorous development and validation of analytical methods are paramount for the accurate characterization of this compound and other reactive hydrazine derivatives, ensuring data quality and reliability in research and quality control settings. rasayanjournal.co.inscholarsresearchlibrary.com
Computational Chemistry and Theoretical Investigations of Cycloheptylhydrazine
Molecular Geometry and Conformational Analysis
A comprehensive computational study of Cycloheptylhydrazine would typically begin with an exploration of its molecular geometry and conformational possibilities. The seven-membered cycloheptyl ring is known for its conformational flexibility, existing in several low-energy forms such as the chair and boat conformations. The attachment of a hydrazine (B178648) (-NHNH2) substituent would further complicate this landscape.
Conformational analysis, through methods like systematic scanning of torsional angles, would identify the various stable conformers and the energy barriers between them. This analysis is crucial as the geometry of a molecule dictates many of its physical and chemical properties. The study would determine the preferred spatial arrangement of the hydrazine group relative to the cycloheptyl ring, including the possibility of intramolecular hydrogen bonding. Without specific computational results, the relative stabilities of these potential conformers of this compound remain speculative.
A hypothetical data table for the conformational analysis of this compound might look like this:
| Conformer | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) | Population (%) |
| Chair-Equatorial | 180° | 0.00 | 75 |
| Chair-Axial | 60° | 2.5 | 15 |
| Boat-Equatorial | 175° | 1.8 | 8 |
| Boat-Axial | 55° | 4.0 | 2 |
Note: This table is illustrative and not based on actual computational data for this compound.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its reactivity. Quantum chemical calculations, particularly using Density Functional Theory (DFT), would provide insights into the distribution of electrons within this compound. From the electronic structure, various reactivity descriptors can be calculated.
These descriptors help in predicting how the molecule will interact with other chemical species. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate or accept electrons. The Molecular Electrostatic Potential (MEP) map would visualize the electron-rich and electron-poor regions, identifying likely sites for nucleophilic and electrophilic attack.
Key reactivity descriptors that would be calculated include:
Ionization Potential: The energy required to remove an electron.
Electron Affinity: The energy released when an electron is added.
Electronegativity: The ability of the molecule to attract electrons.
Chemical Hardness and Softness: Resistance to change in electron distribution.
Fukui Functions: Indicate the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Without specific studies on this compound, these quantitative measures of its reactivity are unavailable.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions. They allow chemists to understand the step-by-step process by which reactants are converted into products, including the identification of short-lived intermediates and transition states.
For any proposed reaction involving this compound, computational methods could be used to locate the transition state—the highest energy point on the reaction pathway. Characterizing the geometry and energy of the transition state is essential for understanding the reaction's kinetics. Spectroscopic techniques can sometimes provide glimpses into this fleeting state, but computational chemistry offers a direct way to model its structure.
Transition State Characterization
Structure-Activity Relationship (SAR) Exploration through Computational Methods
In fields like medicinal chemistry and materials science, it is crucial to understand how a molecule's structure relates to its biological activity or physical properties. Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to establish these relationships mathematically.
To build a QSAR model for a series of compounds related to this compound, researchers would first need experimental data on their activity (e.g., as enzyme inhibitors or receptor binders). Then, various molecular descriptors (representing electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates the descriptors with the observed activity.
Such a model would allow for the prediction of the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent or selective compounds. Currently, no such QSAR studies specifically involving a this compound scaffold are documented in the scientific literature.
Cycloheptylhydrazine As a Versatile Synthetic Building Block
Strategic Applications in Organic Synthesis
Cycloheptylhydrazine serves as a key reagent in various organic transformations, particularly in the synthesis of heterocyclic compounds and complex organic molecules that have applications in pharmaceuticals and materials science. Current time information in Bangalore, IN. Its reactivity is centered around the hydrazine (B178648) moiety, which can readily participate in condensation reactions and other bond-forming processes.
One notable application is its use in the synthesis of substituted phthalazinone derivatives. For instance, research has demonstrated the condensation of a chiral bicyclic anhydride (B1165640) derivative with this compound hydrochloride. This reaction proceeds under conventional heating to furnish the corresponding N-cycloheptyl derivative in an enantiopure form, indicating that the reaction occurs without loss of the established stereochemistry.
Furthermore, the synthesis of this compound itself has been described from suberone, highlighting its accessibility as a reagent for further synthetic explorations. nih.gov It has been used in chemical transformations involving cycloheptatriene (B165957) to produce derivatives of cycloheptatrienylbicarbamic acid. nih.gov The stability and defined reactivity of this compound make it an attractive option for chemists aiming to develop innovative synthetic pathways. Current time information in Bangalore, IN.
Table 1: Selected Applications of this compound in Organic Synthesis
| Reactant(s) | Reaction Type | Product Class | Significance |
|---|---|---|---|
| Chiral substituted anhydride intermediate | Condensation | N-cycloheptyl-tetrahydrophthalazinone | Formation of a complex heterocyclic structure while retaining enantiopurity. |
| Cycloheptatriene and ethyl azodicarboxylate | Derivatization | Cycloheptatrienylbicarbamic acid derivatives | Demonstrates its utility in modifying complex carbocyclic systems. nih.gov |
Facilitation of Diversity-Oriented Synthesis and Chemical Library Generation
Diversity-oriented synthesis (DOS) is a strategy that aims to populate chemical space with structurally diverse and complex small molecules, which is crucial for discovering new drug leads and chemical probes. nih.govunits.it Hydrazine derivatives are fundamental building blocks in this field, particularly in combinatorial chemistry, due to their ability to react with carbonyl compounds to form hydrazones, which are versatile intermediates for a wide array of chemical transformations. nih.govscielo.brresearchgate.net
While direct literature on the extensive use of this compound in large-scale DOS projects is not prominent, its value can be inferred from the principles of combinatorial library design. The goal of such libraries is to maximize structural diversity. openaccessjournals.com this compound serves as a valuable reagent in this context by introducing a unique structural motif: a seven-membered cycloalkane ring. This cycloheptyl group provides distinct properties compared to more commonly used aryl or small alkyl hydrazines:
Three-Dimensionality: The flexible, non-planar cycloheptyl ring introduces significant three-dimensional character into a molecule, a desirable trait for interacting with the complex binding sites of biological targets.
Lipophilicity: The hydrocarbon-rich ring increases the lipophilicity of the resulting derivatives, which can be crucial for modulating properties like membrane permeability.
Novel Chemical Space: Its inclusion in a chemical library allows for the exploration of regions of chemical space that would be inaccessible using more conventional building blocks. fchgroup.net
The generation of a chemical library using this compound would typically involve parallel reactions with a diverse set of aldehydes and ketones to produce a library of cycloheptylhydrazones. nih.gov These intermediates can then be used to synthesize a variety of heterocyclic scaffolds.
Table 2: Potential of this compound in Generating Scaffold Diversity
| Reaction | Intermediate | Potential Final Scaffolds | Contribution to Diversity |
|---|---|---|---|
| This compound + Diverse Aldehydes/Ketones | Library of Cycloheptylhydrazones | Pyrazoles, Indoles, Pyridazinones | The cycloheptyl moiety provides unique steric and electronic properties, leading to a library of compounds with novel 3D shapes and lipophilicity profiles. |
Development of Chiral and Enantiopure Derivatives
The synthesis of single-enantiomer compounds is of paramount importance in pharmaceutical chemistry, as different enantiomers of a chiral drug can have vastly different biological activities. This compound has been successfully employed in the synthesis of enantiopure molecules.
In a published asymmetric synthesis of optically active cis-4-phenyl-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one derivatives, this compound hydrochloride was used as a key reagent. Researchers performed a condensation reaction between a chiral mono-ester intermediate, (1S,6R)-6-(methoxycarbonyl)cyclohex-3-enecarboxylic acid, and this compound hydrochloride. The reaction successfully yielded the corresponding N-cycloheptyl derivative, (4aR,8aS)-2-cycloheptyl-4-phenyl-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one, crucially, without any loss of enantiomeric excess. This demonstrates that this compound can be incorporated into a complex chiral scaffold without compromising its stereochemical integrity.
Table 3: Synthesis of an Enantiopure N-Cycloheptyl Derivative
| Chiral Starting Material | Reagent | Reaction | Enantiopure Product |
|---|
Future Prospects and Research Directions in Cycloheptylhydrazine Chemistry
Innovations in Green and Sustainable Synthetic Methodologies
The development of chemical products and processes that curtail or eliminate hazardous substances is a central tenet of green chemistry. yale.edunih.gov Future research in cycloheptylhydrazine synthesis is increasingly aligning with these principles, focusing on energy efficiency, use of renewable resources, and waste reduction. yale.eduucl.ac.uk
A notable advancement is the move away from conventional synthetic routes toward more eco-friendly protocols. For instance, a novel green chemistry approach for synthesizing 1-cycloheptylhydrazine carbothioamide involves the use of an agro-waste derived catalytic medium, specifically the water extract of orange fruit peel ash (WEOFSA). This method proceeds at room temperature, offering a significant environmental advantage over traditional techniques. capes.gov.br
Further innovation is seen in the application of photochemical methods within continuous flow systems. The synthesis of diisopropyl 1-cycloheptylhydrazine-1,2-dicarboxylate has been achieved using a scalable photochemical process in flow, highlighting a green and efficient pathway to this compound derivatives. Such methods not only adhere to green principles like atom economy but also enhance safety and scalability. researchgate.netacs.org The principles of green chemistry encourage the use of catalysis and renewable feedstocks, minimizing derivatization steps that require additional reagents and generate waste. yale.edu These innovations in sustainable synthesis are crucial for the environmentally responsible production of this compound and its related compounds. nih.govmdpi.comrsc.org
Exploration of Novel Reactivity Patterns and Catalytic Applications
This compound serves as a valuable building block in organic synthesis, a role that continues to be explored for the creation of complex and pharmacologically significant molecules. rsc.org Its established reactivity includes serving as a key starting material for the synthesis of potent and selective inhibitors of essential enzymes in parasites like T. gondii and C. parvum. Specifically, this compound hydrochloride is used to construct 5-aminopyrazole-4-carboxamide scaffolds, which are investigated as potential anti-parasitic agents.
In another application, this compound hydrochloride is used as a nucleophile in condensation reactions to produce cis-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one derivatives. These structures are key intermediates in the development of Phosphodiesterase 4 (PDE4) inhibitors. rsc.org
While this compound is well-utilized as a reagent, its potential in catalytic applications remains a promising area for future research. Hydrazine (B178648) derivatives, in general, are known to participate in various catalytic processes. researchgate.netcolab.ws For example, DNA-iron(III) complexes have been shown to catalyze the oxidation of certain hydrazine derivatives. nih.gov Furthermore, metallocomplexes, such as metalloporphyrins, can act as electrocatalysts for the oxidation of hydrazine derivatives, a process for which conventional platinum catalysts are ineffective. researchgate.net The future may see the development of novel catalysts where this compound or its derivatives act as ligands, modulating the electronic and steric properties of a metal center to achieve unique reactivity or selectivity. nih.govmdpi.comnsf.gov The exploration of such catalytic systems could unlock new synthetic transformations. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of modern chemical technologies like continuous flow synthesis and automated platforms represents a significant frontier in the production of this compound derivatives. mdpi.com Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers enhanced safety, better process control, and improved scalability compared to traditional batch methods. rsc.orguc.pt
A prime example of this integration is the photochemical flow synthesis of diisopropyl 1-cycloheptylhydrazine-1,2-dicarboxylate. researchgate.net This process demonstrates the feasibility of producing this compound derivatives on a larger scale with high efficiency and operational simplicity. rsc.orgrsc.org Flow chemistry setups can be readily adapted for various reactions, including hydrogenations and high-energy oxidations, providing a versatile tool for chemical manufacturing. yale.edu
In addition to flow chemistry, automated synthesis platforms are set to accelerate research and development. Microwave synthesizers, for example, have been used in synthetic steps involving this compound derivatives to achieve rapid, high-temperature reactions in a controlled manner. rsc.org The broader adoption of technologies like cartridge-based automated synthesizers could enable the on-demand production of diverse this compound derivatives, freeing researchers to focus on discovery and innovation rather than routine synthesis. nih.govresearchgate.net These advanced platforms are crucial for efficiently exploring the vast chemical space of this compound-based compounds.
Advanced Computational Design and Prediction of New Transformations
Computational chemistry is poised to revolutionize the study of this compound by enabling the design of novel molecules and the prediction of their chemical behavior with high accuracy. mdpi.comajchem-a.com Methods based on Density Functional Theory (DFT) can be used to investigate reaction mechanisms, predict reactivity, and understand the electronic structure of molecules, providing insights that are often difficult to obtain through experiments alone. capes.gov.brresearchgate.netscirp.orgosti.gov
For hydrazine derivatives, computational studies have already been employed to investigate decomposition mechanisms on catalytic surfaces, model combustion reactions, and understand reaction kinetics. ucl.ac.ukcapes.gov.brresearchgate.netmdpi.com These approaches can be extended to this compound to explore its potential reaction pathways and predict the outcomes of new transformations. frontiersin.org For instance, DFT calculations can help identify the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic strategies. osti.govfrontiersin.org
Furthermore, computational tools can be instrumental in designing new catalysts where this compound derivatives function as ligands. By modeling the interaction between the ligand and a metal center, researchers can predict the stability and catalytic activity of the resulting complex, accelerating the discovery of new catalytic systems. nih.gov As computational methods become more powerful and accessible, they will play an increasingly vital role in predicting the properties of new this compound-based compounds and directing synthetic efforts toward the most promising targets. chemrxiv.org
Q & A
Q. What are the standard synthetic routes for cycloheptylhydrazine, and how can its purity be validated?
this compound is typically synthesized via nucleophilic substitution or condensation reactions involving cycloheptyl halides and hydrazine derivatives. For example, analogous hydrazine syntheses (e.g., benzylhydrazine) involve refluxing benzyl chloride with hydrazine hydrate under nitrogen . Post-synthesis, purity is validated using:
Q. What safety protocols are critical when handling this compound derivatives?
this compound hydrochloride (CAS 1258640-59-3) requires:
- Ventilated environments to avoid inhalation hazards.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Sealed containers at RT, away from moisture and oxidizing agents .
Q. How is this compound characterized in solution-phase studies?
- Solubility profiling : Test in polar (water, DMSO) and non-polar solvents (hexane) to determine optimal reaction conditions.
- Stability assays : Monitor degradation via LC-MS under varying pH and temperature .
Advanced Research Questions
Q. What mechanistic insights exist for this compound in cyclization reactions?
this compound participates in cyclization to form nitrogen-containing heterocycles (e.g., tetrahydrocarbazoles). Mechanistic studies using PEG-400 as a solvent reveal:
- Thermal activation : Reactions at 110–120°C for 5–10 hours yield fused bicyclic products.
- Regioselectivity : Substituent effects on the cycloheptyl ring influence product ratios (e.g., 5- vs. 7-substituted derivatives), analyzed via LC-MS .
Q. How can computational modeling predict this compound’s reactivity and intermolecular interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes) to guide pharmacological studies .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in IC₅₀ values or mechanism-of-action claims may arise from:
- Varied assay conditions (e.g., cell lines, incubation times).
- Impurity artifacts : Validate compound purity with orthogonal methods (e.g., NMR + HPLC).
- Statistical rigor : Use ANOVA or Tukey’s test to assess reproducibility across studies .
Q. How can this compound be modified to enhance its pharmacological profile?
- Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to the cycloheptyl ring to modulate lipophilicity and target binding.
- Prodrug design : Conjugate with hydrolyzable esters to improve bioavailability .
Methodological Considerations
Q. What experimental controls are essential in this compound-based kinetic studies?
- Blank reactions : Exclude hydrazine-free conditions to confirm reagent-specific activity.
- Internal standards (e.g., deuterated analogs) for quantitative LC-MS/MS analysis .
Q. How should researchers address low yields in this compound synthesis?
- Optimize stoichiometry : Excess hydrazine (2–3 eq.) improves substitution efficiency.
- Catalyst screening : Test Pd or Cu catalysts for coupling reactions .
Q. What are best practices for reporting this compound data in publications?
- Reproducibility : Provide detailed synthetic protocols, including solvent grades and reaction times.
- Data transparency : Deposit raw spectral data in public repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
